

Bentazone-D7: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Bentazone-D7	
Cat. No.:	B157973	Get Quote

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on **Bentazone-D7**, a deuterated analog of the herbicide Bentazone. This guide covers its chemical properties, mechanism of action, metabolic pathways, and detailed analytical methodologies.

Core Chemical and Physical Data

Bentazone-D7 is a stable, isotopically labeled form of Bentazone, primarily utilized as an internal standard in analytical procedures for the detection and quantification of Bentazone in various matrices.



Property	Value	Citations
CAS Number	131842-77-8	[1][2]
Molecular Formula	C10H5D7N2O3S	[1]
Molecular Weight	247.32 g/mol	[1][2]
Synonyms	3-(1-Methylethyl-d7)-2,1,3- benzothiadiazin-4(3H)-one 2,2- Dioxide, Basagran-d7	
Appearance	Off-white to Beige Solid	_
Solubility	Slightly soluble in Chloroform and Methanol	_
Storage	-20°C	-

Mechanism of Action: Photosystem II Inhibition

Bentazone's primary mode of action is the inhibition of photosynthesis in susceptible plants. It functions by blocking the electron transport chain within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Specifically, Bentazone binds to the D1 quinone-binding protein in PSII, preventing the transfer of electrons to plastoquinone. This disruption halts CO₂ fixation and the production of energy necessary for plant growth, leading to a rapid buildup of highly reactive molecules that cause lipid and protein membrane destruction, ultimately resulting in cell death.



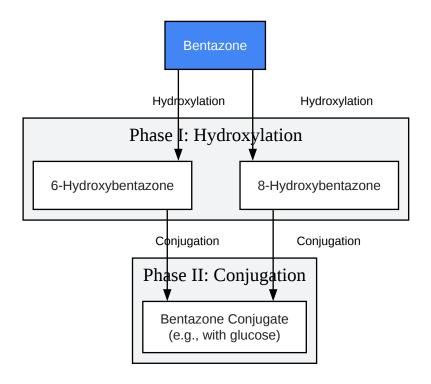


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Bentazone's inhibition of the photosynthetic electron transport chain.

Metabolic Pathways

In biological systems, Bentazone undergoes metabolic degradation primarily through hydroxylation and subsequent conjugation. In plants, the aromatic ring of Bentazone is hydroxylated to form 6-hydroxybentazone and 8-hydroxybentazone. These metabolites are then often conjugated with glucose. In soil, under aerobic conditions, Bentazone also degrades to 6- and 8-hydroxybentazone, as well as other compounds like anthranilic acid.



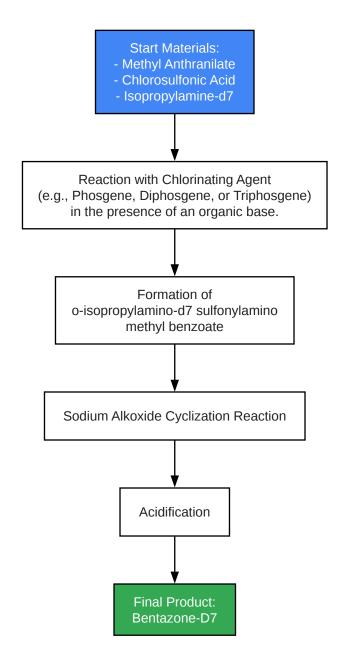
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Simplified metabolic pathway of Bentazone.

Experimental Protocols Synthesis of Bentazone (Logical Workflow)

While the direct synthesis of **Bentazone-D7** is proprietary, a general synthetic route for Bentazone can be inferred from patent literature. This can be adapted for the deuterated analog by using deuterated isopropylamine.





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Logical workflow for the synthesis of Bentazone-D7.

Determination of Bentazone in Water Samples by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of Bentazone in water, for which **Bentazone-D7** serves as an ideal internal standard.

1. Sample Preparation (Solid-Phase Extraction)



- Sample Collection: Collect approximately 1-liter water samples in clean glass bottles.
- Acidification: Adjust the pH of the water sample to between 2.5 and 3.5 with sulfuric acid.
- SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 2-column volumes of methanol followed by 2-column volumes of HPLC-grade water through the column.
- Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.
 Discard the eluate.
- Elution: Elute the retained analytes from the cartridge with 8 mL of methanol.
- Concentration: Concentrate the eluate to approximately 2 mL. Transfer to a 10 mL tube and further concentrate to 0.3-0.6 mL.
- Reconstitution: Dilute the concentrated extract to 2.0 mL with HPLC-grade water.
- Filtering: Syringe filter a portion of the final extract through a 0.45-μm filter into an autosampler vial.

2. HPLC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column.
- Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.
- Injection Volume: 5.0 μL.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode for Bentazone.
- MS/MS Detection: Monitor the parent-daughter ion transitions for both Bentazone and the internal standard, Bentazone-D7, using multiple reaction monitoring (MRM). For Bentazone, typical transitions are m/z 239 → 132 and m/z 239 → 197.



Quantification: Create a calibration curve by analyzing a series of standards containing
known concentrations of Bentazone and a fixed concentration of the Bentazone-D7 internal
standard. The concentration of Bentazone in the samples is determined by comparing the
peak area ratio of the analyte to the internal standard against the calibration curve.

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References

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